molecular formula C13H22ClNO B1485207 4-(Benzyloxy)-2,2-dimethylbutan-1-amine hydrochloride CAS No. 2098068-41-6

4-(Benzyloxy)-2,2-dimethylbutan-1-amine hydrochloride

Cat. No. B1485207
CAS RN: 2098068-41-6
M. Wt: 243.77 g/mol
InChI Key: NASPNDONONREPP-UHFFFAOYSA-N
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Description

The compound “4-(Benzyloxy)-2,2-dimethylbutan-1-amine hydrochloride” likely belongs to the class of organic compounds known as amines, which are characterized by the presence of a nitrogen atom . The “benzyloxy” and “dimethylbutan-1-amine” parts suggest that this compound might have applications in medicinal chemistry and material science.


Synthesis Analysis

While specific synthesis methods for this compound are not available, a similar compound, 4-(Benzyloxy)aniline hydrochloride, is synthesized from 4-nitrophenols through a benzyloxy reaction, reduction reaction, and salification .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely contains a benzene ring (from the “benzyloxy” part), a butane chain with two methyl groups attached (from the “dimethylbutan” part), and an amine group (from the “amine” part). The hydrochloride indicates that it is a salt formed with hydrochloric acid .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzyloxy group may undergo nucleophilic substitution reactions, while the amine group could participate in various reactions such as acylation, alkylation, and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the benzene ring and the alkyl chain could influence its solubility, melting point, and boiling point .

Scientific Research Applications

Agricultural Chemistry

This chemical could be explored for its effects on plant growth and protection. It might serve as a precursor for the synthesis of agrochemicals aimed at improving crop yield or resistance to pests.

Each of these applications leverages the unique chemical structure of 4-(Benzyloxy)-2,2-dimethylbutan-1-amine hydrochloride to fulfill specific research and development goals across various scientific disciplines. While the current web search did not yield direct applications, the potential uses outlined are based on the chemical’s properties and related compounds’ roles in similar contexts .

Safety And Hazards

As with any chemical compound, handling “4-(Benzyloxy)-2,2-dimethylbutan-1-amine hydrochloride” would require appropriate safety measures. This includes avoiding dust formation, avoiding breathing in the compound, and using personal protective equipment .

properties

IUPAC Name

2,2-dimethyl-4-phenylmethoxybutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.ClH/c1-13(2,11-14)8-9-15-10-12-6-4-3-5-7-12;/h3-7H,8-11,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASPNDONONREPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOCC1=CC=CC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-2,2-dimethylbutan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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